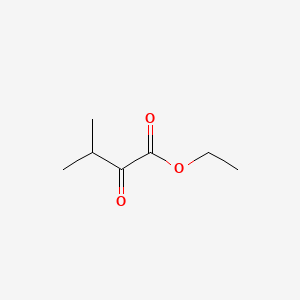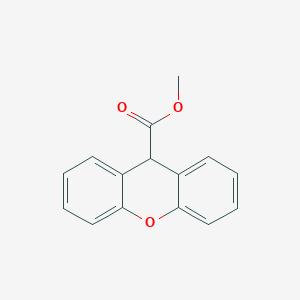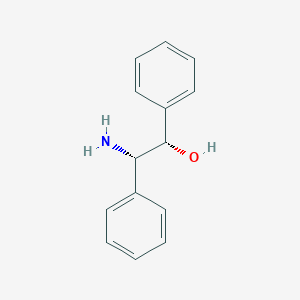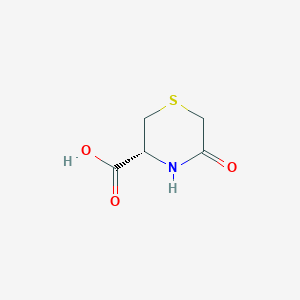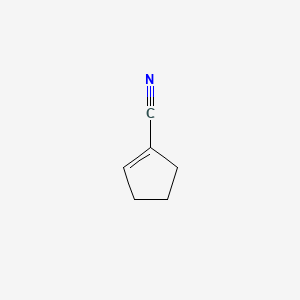
1-Cyclopentenecarbonitrile
Vue d'ensemble
Description
1-Cyclopentenecarbonitrile is a useful research compound. Its molecular formula is C6H7N and its molecular weight is 93.13 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Cyclopentene-1-carbonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cycloalkene Carbonitriles in Rhodium-Catalyzed 1,4-Addition and Formal Synthesis
Cycloalkene carbonitriles like 1-Cyclopentene-1-carbonitrile have been used in enantioselective rhodium-catalyzed 1,4-additions. This method, demonstrated by Dziechciejewski et al. (2015), showed high diastereo- and enantioselectivity for the addition to cyclopentene carbonitrile, which was later applied in the asymmetric formal synthesis of the drug candidate Vabicaserin (Dziechciejewski, Weber, Sowada, & Boysen, 2015).
Synthesis of Cyclohexenyl Carbonitrile
Fleming and Shook (2003) focused on the synthesis of 1-Oxo-2-cyclohexenyl-2-carbonitrile, a related compound, using 1-Cyclopentene acetonitrile. This study contributes to the understanding of the chemical transformations of cycloalkene carbonitriles (Fleming & Shook, 2003).
Wacker-Type Oxidation of Cyclopentene
Kishi et al. (2000) explored the Wacker-type oxidation of cyclopentene to cyclopentanone under dioxygen atmosphere using a Pd(OAc)2 and molybdovanadophosphate supported on activated carbon catalyst. This study demonstrates an application of 1-Cyclopentene-1-carbonitrile in catalysis and oxidation reactions (Kishi, Higashino, Sakaguchi, & Ishii, 2000).
Carbonylation and Cyclization of Ruthenium(II) Vinyl−Olefin Complexes
Older and Stryker (2000) described the oxidation of ((1:4,5-η)-1,4-pentadien-1-yl)ruthenium carbonyl complexes, including those involving 1-Cyclopentene-1-carbonitrile, leading to the formation of 5-methylene-2-cyclopenten-1-ones. This research shows the utility of 1-Cyclopentene-1-carbonitrile in organometallic chemistry (Older & Stryker, 2000).
Annulation and Synthesis of Functionalized Cyclopentenes
Lu et al. (2008) presented a phosphine-catalyzed [3 + 2] annulation involving electron-deficient allenes and substituted alkylidenemalononitriles, demonstrating the potential of 1-Cyclopentene-1-carbonitrile in synthesizing highly functionalized cyclopentenes (Lu, Zheng, Zhang, & Lu, 2008).
Analyse Biochimique
Biochemical Properties
1-Cyclopentene-1-carbonitrile plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with enzymes such as cytochrome P450, which is involved in the oxidation of organic substances. The interaction between 1-Cyclopentene-1-carbonitrile and cytochrome P450 leads to the formation of hydroxylated metabolites, which are crucial for further biochemical transformations .
Cellular Effects
1-Cyclopentene-1-carbonitrile influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, 1-Cyclopentene-1-carbonitrile affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of 1-Cyclopentene-1-carbonitrile involves its binding interactions with biomolecules. It acts as an inhibitor of certain enzymes, such as acetylcholinesterase, by binding to the active site and preventing substrate access. This inhibition leads to an accumulation of acetylcholine, which can affect neurotransmission and other cellular functions. Furthermore, 1-Cyclopentene-1-carbonitrile can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Cyclopentene-1-carbonitrile have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but it can degrade when exposed to extreme temperatures or prolonged light exposure. Long-term studies have shown that 1-Cyclopentene-1-carbonitrile can have sustained effects on cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of 1-Cyclopentene-1-carbonitrile vary with different dosages in animal models. At low doses, the compound has been found to enhance certain biochemical pathways, while at high doses, it can exhibit toxic effects. For instance, high doses of 1-Cyclopentene-1-carbonitrile have been associated with hepatotoxicity and neurotoxicity in animal studies. These findings highlight the importance of dosage optimization in experimental settings .
Metabolic Pathways
1-Cyclopentene-1-carbonitrile is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes. It undergoes oxidation to form hydroxylated metabolites, which can further participate in conjugation reactions. These metabolic transformations are essential for the detoxification and elimination of 1-Cyclopentene-1-carbonitrile from the body .
Transport and Distribution
Within cells and tissues, 1-Cyclopentene-1-carbonitrile is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters such as organic anion-transporting polypeptides (OATPs), which facilitate its uptake into cells. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues .
Subcellular Localization
1-Cyclopentene-1-carbonitrile exhibits specific subcellular localization, primarily accumulating in the endoplasmic reticulum and mitochondria. This localization is mediated by targeting signals and post-translational modifications that direct the compound to these organelles. The presence of 1-Cyclopentene-1-carbonitrile in these compartments can influence its activity and function, impacting various cellular processes .
Propriétés
IUPAC Name |
cyclopentene-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N/c7-5-6-3-1-2-4-6/h3H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVZRFXCDCYXAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90184545 | |
| Record name | 1-Cyclopentene-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90184545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
93.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3047-38-9 | |
| Record name | 1-Cyclopentene-1-carbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003047389 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Cyclopentene-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90184545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Cyclopentenecarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes for producing 1-Cyanocyclopentene?
A1: A primary method for synthesizing 1-Cyanocyclopentene involves the catalytic cyanation of 1-halocycloalkenes using tetracyanocobaltate(I). [] This reaction offers a convenient route for obtaining 1-cyanocycloalkenes, including 1-Cyanocyclopentene.
Q2: Has 1-Cyanocyclopentene been used in the synthesis of more complex molecules?
A2: Yes, 1-Cyanocyclopentene serves as a building block in synthesizing various compounds. For instance, it reacts with homoveratrylamine to yield 2-cyano-N-(3,4-dimethoxyphenethyl)cyclopentylamine. [] This intermediate subsequently undergoes transformations leading to the synthesis of diazasteroids, specifically 8,11-diaza-2,3-dimethoxygona-1, 3,5 (10), 9 (11)-tetraene. []
Q3: Can the reactivity of 1-Cyanocyclopentene be modified for different synthetic applications?
A3: Indeed, the reactivity of 1-Cyanocyclopentene can be tuned. Studies show that substituting methyl groups on the cyclopentene ring influences the reactivity with tetracyanocobaltate(I) during cyanation. [] For example, 1-chloro-2-methylcyclohexene exhibits significantly lower reactivity compared to unsubstituted 1-chlorocyclohexene. []
Q4: Does 1-Cyanocyclopentene participate in reactions beyond simple additions?
A4: Beyond additions, 1-Cyanocyclopentene is susceptible to polymerization. [] While the provided abstract lacks specifics regarding the polymerization conditions and resulting polymer properties, it highlights the potential for 1-Cyanocyclopentene to serve as a monomer. This opens avenues for exploring its use in material science and polymer chemistry.
Q5: Are there specific structural isomers associated with derivatives of 1-Cyanocyclopentene?
A5: Research indicates that the reaction of diphenylphosphine with 1-Cyanocyclopentene yields 2-diphenylphosphino-1-cyanocyclopentane. [] Notably, both cis and trans isomers of this product are formed, as confirmed by 13C and 31P NMR analysis. [] This isomerism could influence the compound's properties and applications.
Q6: What is the significance of 2,2-disubstituted-5-cyanocyclopentanones and their relation to 1-Cyanocyclopentene?
A6: While not directly derived from 1-Cyanocyclopentene in the provided research, the synthesis of 2,2-disubstituted-5-cyanocyclopentanones relies on a closely related precursor, 3,3-disubstituted-2-amino-1-cyanocyclopentenes. [] These precursors share a structural resemblance to 1-Cyanocyclopentene, highlighting the versatility of the cyclopentene scaffold in organic synthesis.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


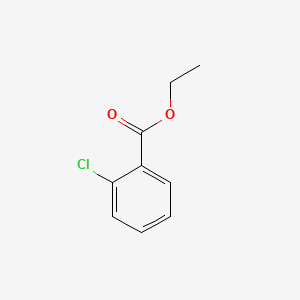
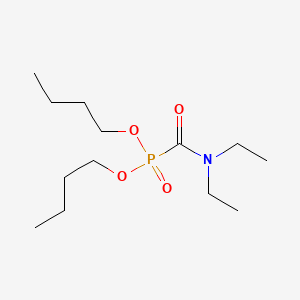
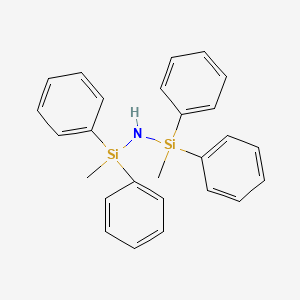



![17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1580951.png)
